1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine
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Overview
Description
1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is a synthetic organic compound characterized by the presence of a bromine and fluorine-substituted phenyl ring attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine typically involves the reaction of 2-bromo-5-fluorobenzyl bromide with azetidine-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its conformation and stability.
Comparison with Similar Compounds
- 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-ylamine
- 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-ol
- 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-thiol
Uniqueness: 1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine is unique due to the specific combination of the bromine and fluorine-substituted phenyl ring with the azetidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H12BrFN2 |
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Molecular Weight |
259.12 g/mol |
IUPAC Name |
1-[(2-bromo-5-fluorophenyl)methyl]azetidin-3-amine |
InChI |
InChI=1S/C10H12BrFN2/c11-10-2-1-8(12)3-7(10)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 |
InChI Key |
PSNIWTUXXSRZOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)Br)N |
Origin of Product |
United States |
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